Mito-tempol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mito-TEMPOL involves the conjugation of TEMPOL with a triphenylphosphonium moiety. The general synthetic route includes:
Preparation of TEMPOL: TEMPOL is synthesized from 4-hydroxy-2,2,6,6-tetramethylpiperidine.
Conjugation with Triphenylphosphonium: TEMPOL is then reacted with a triphenylphosphonium derivative to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Mito-TEMPOL primarily undergoes redox reactions due to its antioxidant properties. It can be reduced to its hydroxylamine form, this compound-H, which also exhibits antioxidant activity .
Common Reagents and Conditions:
Oxidation: this compound can react with various oxidizing agents, leading to the formation of its oxidized form.
Reduction: It can be reduced by reducing agents to form this compound-H.
Major Products:
Scientific Research Applications
Mito-TEMPOL has a wide range of scientific research applications due to its ability to target mitochondria and scavenge ROS:
Chemistry: Used as a probe to study mitochondrial oxidative stress and its effects on cellular functions.
Biology: Investigated for its role in reducing oxidative damage in various biological systems, including neuronal and cardiac tissues
Medicine: Explored for its potential therapeutic effects in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and diabetes
Industry: Utilized in research and development of antioxidant therapies and mitochondrial-targeted treatments.
Mechanism of Action
Mito-TEMPOL exerts its effects by targeting mitochondria and scavenging ROS. The triphenylphosphonium moiety allows it to accumulate within the mitochondria, where it neutralizes ROS and reduces oxidative damage. This action helps in maintaining mitochondrial function and preventing cell damage .
Molecular Targets and Pathways:
Mitochondrial ROS: this compound specifically targets and neutralizes mitochondrial ROS.
Oxidative Stress Pathways: By reducing ROS levels, this compound modulates oxidative stress pathways and protects cells from oxidative damage.
Comparison with Similar Compounds
TEMPOL: The parent compound of Mito-TEMPOL, which also exhibits antioxidant properties but lacks mitochondrial targeting.
Uniqueness of this compound: this compound is unique due to its specific targeting of mitochondria and its ability to scavenge ROS within the mitochondria. This targeted action makes it more effective in reducing mitochondrial oxidative stress compared to non-targeted antioxidants like TEMPOL .
Properties
Molecular Formula |
C31H41BrNO2P |
---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
4-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxybutyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C31H41NO2P.BrH/c1-30(2)24-26(25-31(3,4)32(30)33)34-22-14-15-23-35(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29;/h5-13,16-21,26,33H,14-15,22-25H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AIQMYWZQFQQTIQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
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